molecular formula C22H16N2O2 B100281 N,N'-Dimethylquinacridone CAS No. 19205-19-7

N,N'-Dimethylquinacridone

Cat. No. B100281
CAS RN: 19205-19-7
M. Wt: 340.4 g/mol
InChI Key: SCZWJXTUYYSKGF-UHFFFAOYSA-N
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Description

N,N'-Dimethylquinacridone (DMQA) is a derivative of quinacridone, a compound known for its applications in various fields such as pigments and electronics. DMQA is synthesized through the alkylation of quinacridone and its molecular structure has been confirmed using spectral techniques .

Synthesis Analysis

The synthesis of DMQA involves the chemical modification of quinacridone. The process of alkylation, which introduces methyl groups into the quinacridone molecule, leads to the formation of DMQA. This compound's synthesis is supported by spectral techniques, ensuring the correct molecular structure is achieved .

Molecular Structure Analysis

The molecular structure of DMQA has been studied using various techniques. The reinvestigation of a similar compound, trans-N,N'-dimethylquinacridone, at a low temperature of 223 K, has provided a more precise structure with the molecules arranged with major overlap of the acridine skeleton along the stacking axis . This suggests that DMQA may also exhibit a planar centrosymmetric molecular arrangement conducive to stacking interactions.

Chemical Reactions Analysis

While specific chemical reactions of DMQA are not detailed in the provided papers, the structure of a related compound bound to DNA has been elucidated, which could provide insights into the potential interactions of DMQA with biological molecules. The related compound intercalates between DNA base pairs and forms hydrogen bonds, indicating that DMQA might also interact with DNA or other biological targets in a similar fashion .

Physical and Chemical Properties Analysis

DMQA films have been prepared with varying thicknesses and their physical and chemical properties have been extensively studied. The compound exhibits polycrystalline structure in its powder form, while the films show preferred orientation of growth. The stability of DMQA upon thermal deposition under high vacuum is confirmed by Fourier transform infrared spectroscopy. The optical properties, such as absorption coefficient and refractive index, are influenced by the film thickness, with two main absorbing bands in the ultraviolet and visible light regions. The intensity of these bands increases with film thickness, and the optical band gaps and dispersion parameters have been determined .

Scientific Research Applications

Optical and Structural Properties

  • Film Thickness Impact : DMQA's film thickness influences its structural and optical properties. Studies have shown that varying film thickness affects its absorption in both ultraviolet and visible light regions (Zidan, El-Khlawany, & El-Menyawy, 2021).

Electroluminescent Devices

  • Stability in Electroluminescent Devices : DMQA, when used as a dopant in electroluminescent devices, demonstrates improved stability and efficiency, particularly under high current density. This makes it valuable in developing long-lasting organic light-emitting devices (Shi & Tang, 1997); (Liu et al., 2010).

Photodetectors

  • Organic Photodetectors : DMQA is utilized in organic photodetectors sensitive to green light. Its incorporation in devices leads to low dark currents and high external quantum efficiency, which is significant for color organic image sensors (Leem et al., 2013).

Antitumor Properties

  • Antitumor Applications : While not directly about DMQA, research on related acridone compounds has shown significant antitumor potential. These studies highlight the role of similar structures in DNA interactions and antitumor activities, indicating a potential area of exploration for DMQA (Nguyen et al., 2009); (Schofield et al., 1999).

Spectroscopy and Vibrational Modes

  • Spectroscopy Studies : Temperature-resolved terahertz spectroscopy has been used to identify and explain the vibrational modes of quinacridones, including DMQA. These studies help in understanding the physical and chemical properties of these compounds (Squires et al., 2020).

Surface-Enhanced Spectroscopy

  • Surface-Enhanced Optical Spectroscopy : DMQA's interactions with silver nanoparticles have been studied using surface-enhanced Raman scattering and fluorescence. This research is vital for understanding its adsorption properties and for detecting it at low concentrations, especially in industrial applications (Del Puerto et al., 2014).

Safety And Hazards

N,N’-Dimethylquinacridone should be handled with care. Avoid breathing its mist, gas, or vapours. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

N,N’-Substituted quinacridones, which include N,N’-Dimethylquinacridone, are a novel class of commercially available quinacridones for organic electronics . In-depth investigations of the material properties of these molecules, including their optical and charge transport properties, are being conducted .

properties

IUPAC Name

5,12-dimethylquinolino[2,3-b]acridine-7,14-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O2/c1-23-17-9-5-3-7-13(17)21(25)15-12-20-16(11-19(15)23)22(26)14-8-4-6-10-18(14)24(20)2/h3-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCZWJXTUYYSKGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=O)C3=CC4=C(C=C31)C(=O)C5=CC=CC=C5N4C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50385814
Record name DMQA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50385814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N'-Dimethylquinacridone

CAS RN

19205-19-7
Record name DMQA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50385814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
122
Citations
TA Zidan, LM El-Khlawany, EM El-Menyawy - Journal of Molecular …, 2021 - Elsevier
N,N-dimethylquinacridone (DMQA) is chemically synthesized by the alkylation of quinacridone, and its molecular structure is supported with spectral techniques. DMQA with different …
Number of citations: 4 www.sciencedirect.com
J Meissner, B Kosper, CM Marian… - The Journal of Physical …, 2021 - ACS Publications
In this work, radical anion photodetachment photoelectron (PD–PE) spectra of N-methylacridone (NM-AC) and N,N′-dimethyl-trans-quinacridone (NNM-QAC) are presented, from …
Number of citations: 2 pubs.acs.org
D Saadi, F Mayr, C Yumusak, D Wielend, M Cobet… - Materials …, 2023 - pubs.rsc.org
N,N′-Substituted quinacridones are a novel class of commercially available quinacridones for organic electronics which are reported here. In this study, we performed in-depth …
Number of citations: 3 pubs.rsc.org
H Liu, F Yan, W Li, B Chu, W Su, Z Su, J Wang… - Applied Physics …, 2010 - pubs.aip.org
We demonstrated a remarkable rise of external quantum efficiency (EQE) of N, N′-dimethylquinacridone (DMQA) heavily doped organic light-emitting diodes with tris-(8-…
Number of citations: 8 pubs.aip.org
T Senju, M Sakai, J Mizuguchi - Dyes and pigments, 2007 - Elsevier
Quinacridones are industrially important red pigments characterized by NH⋯O intermolecular hydrogen bonds. Among these, unsubstituted γ-quinacridone (γ-QA) and 2,9-…
Number of citations: 9 www.sciencedirect.com
J Shi, CW Tang - Applied physics letters, 1997 - pubs.aip.org
Remarkable improvement in stability has been demonstrated in an organic electroluminescent (EL) device using a doped emitter consisting of 8-hydroxyquinoline aluminum (Alq) as the …
Number of citations: 659 pubs.aip.org
L Shanahan - 2019 - cora.ucc.ie
An ideal crystallisation process is predictable and reproducible; a less than simple ask. The influence of pre-nucleation molecular interactions in solution on the crystallised phase …
Number of citations: 2 cora.ucc.ie
J Mizuguchi, T Senju - NIP & Digital Fabrication Conference, 2003 - library.imaging.org
Quinacridones are industrially important hydrogen-bonded pigments. The shade in the solid state is vivid red while pale yellow in solution, indicating the involvement of intermolecular …
Number of citations: 3 library.imaging.org
E del Puerto, C Domingo… - The Journal of …, 2011 - ACS Publications
Plasmon-enhanced Raman scattering and plasmon-enhanced fluorescence of the two molecules N,N′-dimethylquinacridone (DMQA) and N,N′-diisoamylquinacridone (DIQA) used …
Number of citations: 10 pubs.acs.org
D Mutaguchi, K Okumoto, Y Ohsedo, K Moriwaki… - Organic …, 2003 - Elsevier
A new class of hole-transporting vinyl polymers, poly{4-vinyl-4 ′ -[bis(4 ′ -tert-butylbiphenyl-4-yl)amino]biphenyl} (PVBAB) and poly{4-vinyl-4 ′ -[N,N-bis(9,9-dimethylfluoren-2-yl)…
Number of citations: 60 www.sciencedirect.com

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